![molecular formula C11H18O B14467873 1,8,8-Trimethylbicyclo[3.2.1]octan-3-one CAS No. 65701-48-6](/img/structure/B14467873.png)
1,8,8-Trimethylbicyclo[3.2.1]octan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8,8-Trimethylbicyclo[321]octan-3-one is a bicyclic ketone with a unique structure that includes a bicyclo[321]octane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,8-Trimethylbicyclo[3.2.1]octan-3-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of cyclopentane derivatives and piperidine derivatives, which undergo nucleophilic attack and intramolecular cyclization . Another approach involves the double Michael addition of carbon nucleophiles to cyclic dienones, which proceeds with good stereochemical control .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would likely be applied to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,8,8-Trimethylbicyclo[3.2.1]octan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the carbon atoms adjacent to the ketone group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.
Aplicaciones Científicas De Investigación
1,8,8-Trimethylbicyclo[3.2.1]octan-3-one has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,8,8-Trimethylbicyclo[3.2.1]octan-3-one involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context .
Comparación Con Compuestos Similares
Similar Compounds
1,8,8-Trimethylbicyclo[3.2.1]octan-3-ol: A related compound with an alcohol group instead of a ketone.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one: Another bicyclic compound with similar structural features.
Uniqueness
1,8,8-Trimethylbicyclo[3.2.1]octan-3-one is unique due to its specific bicyclic structure and the presence of three methyl groups, which influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
65701-48-6 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
1,8,8-trimethylbicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C11H18O/c1-10(2)8-4-5-11(10,3)7-9(12)6-8/h8H,4-7H2,1-3H3 |
Clave InChI |
JKSPITNBBVCWQP-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(CC(=O)C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


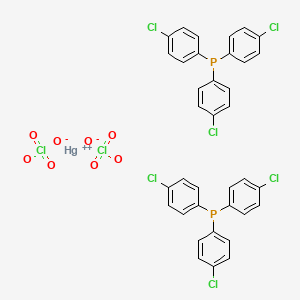
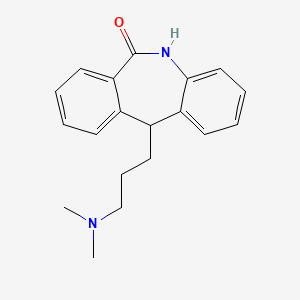
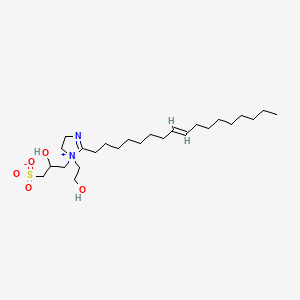

![Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate](/img/structure/B14467818.png)
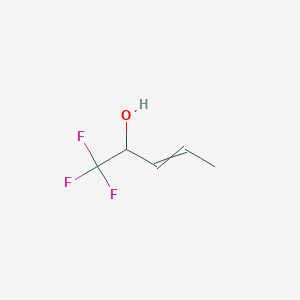

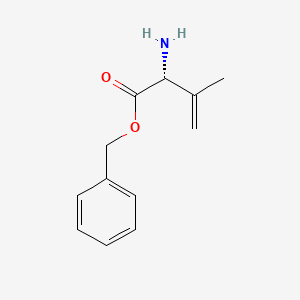
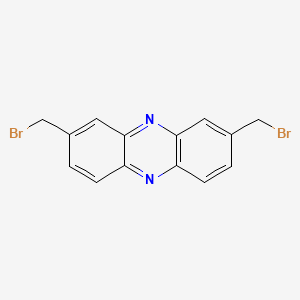
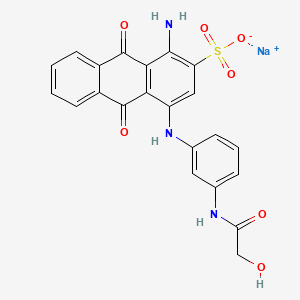
![N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14467858.png)


![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)
